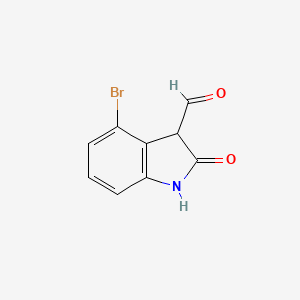
4-Bromo-2-oxoindoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
The synthesis of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde typically involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives with potential biological activities.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include hydrazine hydrate for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde has several scientific research applications:
作用機序
The mechanism of action of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative being studied.
類似化合物との比較
4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
2,3-Dihydro-1H-indole: Known for its applications in organic synthesis and medicinal chemistry.
The uniqueness of 4-Bromo-2,3-dihydro-2-oxo-1H-indole-3-carboxaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
4-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-12)9(13)11-7/h1-5H,(H,11,13) |
InChIキー |
DZKMHXCBSNIBPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(C(=O)N2)C=O)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



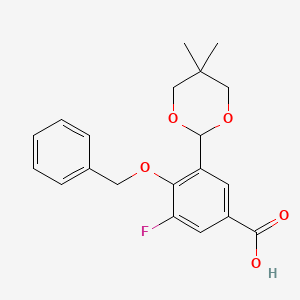
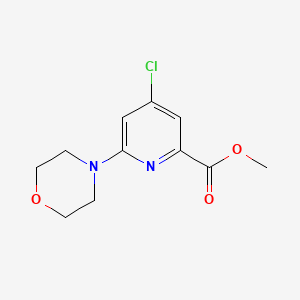
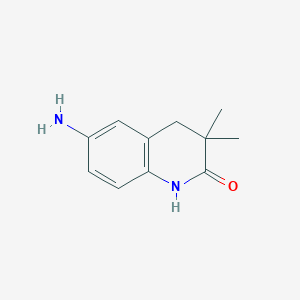
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
![ethyl 1-((2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl)methyl)-1H-imidazole-2-carboxylate](/img/structure/B13932824.png)
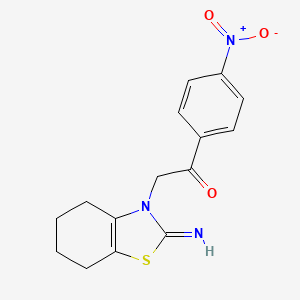
![1-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]Ethanone](/img/structure/B13932836.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13932838.png)
![5-Bromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13932853.png)

![Butanoic acid, 2-[2-(2-nitrophenyl)hydrazinylidene]-3-oxo-, ethyl ester](/img/structure/B13932859.png)

![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
